molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2892523
CAS No.: 50790-32-4
M. Wt: 239.21
InChI Key: QAMPCHWLFPGVCG-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide (CAS 50790-32-4) is an organic compound with a molecular formula of C8H8F3NO2S and a molecular weight of 239.21 g/mol . This chemical belongs to the sulfanilide family, which are derivatives of aniline that contain a sulfonanilide functional group consisting of a sulfur atom bonded to two oxygen atoms, one carbon atom, and one nitrogen atom . The structure features a methanesulfonamide group attached to a phenyl ring that is substituted with a trifluoromethyl (-CF3) group at the para position, a common motif in medicinal chemistry and materials science that can influence the molecule's electronic properties, metabolic stability, and lipophilicity . As a building block, this compound is valuable for researchers in organic synthesis and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide range of bioactive molecules, including enzyme inhibitors and receptor antagonists. The presence of the electron-withdrawing trifluoromethyl group can significantly alter the compound's reactivity and binding characteristics, making it a versatile intermediate for the development of new pharmaceutical candidates and functional materials. Researchers can utilize this chemical in cross-coupling reactions, as a precursor for more complex sulfonamide derivatives, or in structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed during handling, and it should be stored according to the provided recommendations.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMPCHWLFPGVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The process begins by dissolving aniline in a suitable solvent such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution at a low temperature, usually around -40°C to -20°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and high yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different sulfonamide compounds .

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trifluoromethyl group and a methanesulfonamide group attached to a phenyl ring, gives it distinct chemical properties that make it valuable in various synthetic applications.

Scientific Research Applications

Chemistry this compound is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical properties. It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methanesulfonamide group can form hydrogen bonds with proteins, influencing their activity and function. It has been shown to inhibit enzymes involved in folate synthesis, similar to other sulfonamides, which can be crucial for bacterial growth inhibition. Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic uses beyond antibacterial applications.

Medicine Research is ongoing to explore its use in drug development, particularly for its ability to modify pharmacokinetic properties of therapeutic agents.

Industry It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties. It is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, while the methanesulfonamide group facilitates hydrogen bonding with biological targets. It also exhibits significant antibacterial properties and its unique structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which N-[4-(Trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. This property is particularly useful in modifying the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs and their biological activities:

Compound Name Key Structural Features Biological Target/Application Key Findings Source
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide 4-(CF₃)phenyl, methanesulfonamide TRPV1 modulation (hypothesized) High lipophilicity due to -CF₃ group
KMS-1589 (17) Fluoro, methylpiperidinyl, ureido substituents TRPV1 antagonist Enhanced binding affinity to TRPV1
3-desmethyl sulfentrazone (DMS) 2,4-dichlorophenyl, triazolone ring Herbicide metabolite (Sulfentrazone) Pesticidal activity
Perfluidone Phenylsulfonyl, trifluoromethyl Herbicide (Destun®) Non-selective weed control
N-[4-(4-Fluoro-phenyl)... () 4-fluorophenyl, pyrimidinyl substituents Kinase inhibition (potential) Improved water solubility
Key Observations:

TRPV1 Antagonists: KMS-1589 (17) and GRT-12360 (16) () feature bulkier substituents (e.g., methylpiperidinyl, fluoro groups) that enhance TRPV1 binding affinity compared to the simpler trifluoromethylphenyl group in the target compound. For instance, KMS-1589 shows nanomolar potency in TRPV1 competition assays, likely due to its extended hydrophobic interactions . The target compound’s -CF₃ group may limit its specificity for TRPV1, as larger substituents (e.g., in KMS-1589) improve target engagement.

Agrochemical Derivatives :

  • Sulfentrazone metabolites (DMS, HMS) and perfluidone (–8) share the methanesulfonamide core but incorporate chlorophenyl or triazolone groups for pesticidal activity. The -CF₃ group in the target compound is absent in these analogs, highlighting how substituent variation tailors compounds for specific applications (e.g., herbicides vs. pharmaceuticals).

Hydrophilicity vs. Lipophilicity: Analogs like N-[4-(4-fluorophenyl)...

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The -CF₃ group in the target compound enhances membrane permeability compared to hydrophilic analogs like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ().
  • Metabolic Stability : Sulfonamides generally exhibit resistance to hydrolysis, but substituents like -CF₃ (target compound) or chloro (DMS) further slow hepatic metabolism .
  • Crystallinity : Sulfonamides with planar aromatic systems (e.g., perfluidone) exhibit higher crystallinity, impacting formulation stability .

Biological Activity

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, a compound characterized by its trifluoromethyl group and methanesulfonamide moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C8H8F3N1O2S\text{C}_8\text{H}_8\text{F}_3\text{N}_1\text{O}_2\text{S}
  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Methanesulfonamide Group : Facilitates hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methanesulfonamide group can form hydrogen bonds with proteins, influencing their activity and function.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in folate synthesis, similar to other sulfonamides, which can be crucial for bacterial growth inhibition.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic uses beyond antibacterial applications .

Antimicrobial Properties

This compound exhibits significant antibacterial properties. Its unique structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group significantly enhances its efficacy compared to traditional sulfonamides.

Anti-inflammatory Potential

Research indicates that this compound may also possess anti-inflammatory effects. Studies are ongoing to elucidate the specific pathways through which it exerts these effects, particularly in relation to signaling proteins involved in inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamideSimilar structure with amino groupAntibacterial and anti-inflammatory
N-Phenyl-bis(trifluoromethanesulfonimide)Contains two trifluoromethanesulfonimide groupsLess studied but structurally related
4-Amino-3-(trifluoromethyl)phenolHydroxyl instead of methanesulfonamideAntibacterial properties noted

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A recent study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated effective inhibition at low concentrations, comparable to established antibiotics.
  • Inflammation Modulation :
    • Another investigation explored the compound's effect on inflammatory markers in vitro. The results suggested a decrease in pro-inflammatory cytokines when treated with the compound, supporting its potential use in inflammatory diseases .
  • Synthesis and Characterization :
    • The synthesis of this compound has been optimized using various methodologies including microwave-assisted techniques, which enhance yield and purity. Characterization was performed using techniques such as NMR and mass spectrometry to confirm structural integrity .

Q & A

Q. What cross-disciplinary applications (e.g., materials science) are emerging for this compound?

  • Methodological Answer : The trifluoromethyl group enhances dielectric properties, making it suitable for polymer electrolytes (tested via impedance spectroscopy). In supramolecular chemistry, it forms host-guest complexes with calixarenes, characterized by NMR titration and SCXRD .

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